molecular formula C15H13F2NO4S B2356352 N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941971-06-8

N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2356352
CAS No.: 941971-06-8
M. Wt: 341.33
InChI Key: JHAPLAMXIDOZPT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzodioxepine ring fused with a sulfonamide group and substituted with a difluorophenyl group

Mechanism of Action

Target of Action

The primary target of N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . It is a contact, selective herbicide used to specifically control some broad-leaved weeds . The mode of action of this compound is a bleaching action , due to the inhibition of carotenoid biosynthesis, thereby preventing photosynthesis and leading to plant death .

Biochemical Pathways

The compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, pain, and cancer growth. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins that cause inflammation and pain. It also inhibits certain signaling pathways, such as NF-κB and STAT3, that are involved in cancer growth and inflammation.

Pharmacokinetics

It is known that the compound has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on local conditions . It can also be very persistent in aquatic systems depending on local conditions .

Result of Action

This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. It also reduces the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its persistence in soil and aquatic systems can be affected by local conditions such as temperature, pH, and the presence of other chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a substitution reaction using 2,4-difluorophenyl reagents.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the core structure.

    2,4-Difluorophenyl isocyanate: Another compound with the difluorophenyl group, used in different chemical reactions.

Uniqueness

N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its benzodioxepine ring fused with a sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4S/c16-10-2-4-13(12(17)8-10)18-23(19,20)11-3-5-14-15(9-11)22-7-1-6-21-14/h2-5,8-9,18H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAPLAMXIDOZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)F)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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